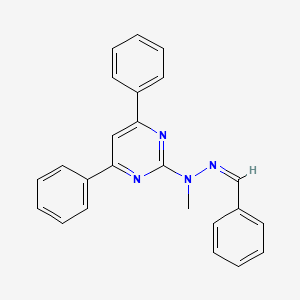![molecular formula C17H14BrN3O7 B5303180 N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine, commonly known as BFA-NPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFA-NPA is a derivative of beta-alanine, an amino acid that is naturally occurring in the human body.
Applications De Recherche Scientifique
BFA-NPA has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. Studies have shown that BFA-NPA selectively induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. BFA-NPA has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
BFA-NPA exerts its anticancer and antimicrobial effects through various mechanisms. It has been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is essential for the survival of cancer cells. BFA-NPA also inhibits the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
BFA-NPA has been shown to have minimal toxicity in vitro and in vivo studies. It has been shown to have no significant effect on normal cells, making it a promising candidate for cancer therapy. BFA-NPA has also been shown to have no significant effect on the immune system, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
BFA-NPA has several advantages for lab experiments. It has a high yield, making it easy to produce in large quantities. BFA-NPA is also stable and has a long shelf life, making it easy to store. However, BFA-NPA is relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on BFA-NPA. One area of research is the development of new anticancer therapies based on BFA-NPA. Studies are ongoing to determine the efficacy of BFA-NPA in combination with other anticancer agents. Another area of research is the development of new antibiotics based on BFA-NPA. Studies are ongoing to determine the efficacy of BFA-NPA against multidrug-resistant bacteria. Additionally, studies are ongoing to determine the mechanism of action of BFA-NPA against cancer cells and bacteria, which may lead to the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of BFA-NPA involves the reaction of 5-bromo-2-furoic acid with 3-nitrophenyl acrylate in the presence of triethylamine. The resulting compound is then reacted with beta-alanine to produce BFA-NPA. The synthesis method has been optimized through various studies, and the yield of BFA-NPA has been increased to up to 95%.
Propriétés
IUPAC Name |
3-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O7/c18-14-5-4-13(28-14)17(25)20-12(16(24)19-7-6-15(22)23)9-10-2-1-3-11(8-10)21(26)27/h1-5,8-9H,6-7H2,(H,19,24)(H,20,25)(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGSYGXSHSMJK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303117.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![2-(3,4-dichlorophenyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5303189.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)